molecular formula C25H21NO4 B11293807 9-(4-ethoxyphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-ethoxyphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11293807
M. Wt: 399.4 g/mol
InChI Key: SIGXLIKTYPSUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-ETHOXYPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with ethoxyphenyl and phenyl groups. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 9-(4-ETHOXYPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a multi-step process involving the condensation of secondary amides with acyl chlorides. One efficient method involves an Ir-catalyzed one-pot reaction, which provides good yields and broad substrate scope under mild reaction conditions . This method is scalable and compatible with various acyl chlorides, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Mechanism of Action

The anti-inflammatory activity of this compound is primarily due to its ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are crucial in the regulation of inflammatory responses. By suppressing these pathways, the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H21NO4/c1-2-28-19-10-8-18(9-11-19)26-15-22-23(29-16-26)13-12-20-21(14-24(27)30-25(20)22)17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3

InChI Key

SIGXLIKTYPSUAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.